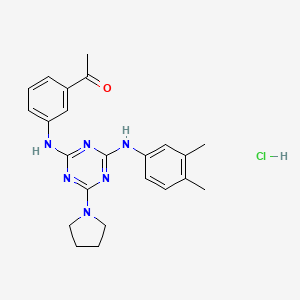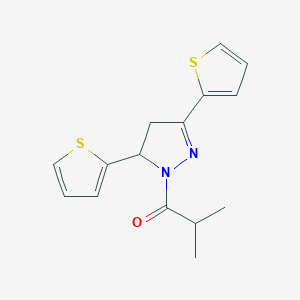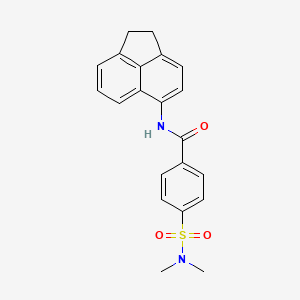
4-methylmorpholine;4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multicomponent reactions, where different reactants are combined under specific conditions to yield the desired product. For instance, compounds like 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile have been synthesized through multicomponent synthesis, characterized by IR, 1H NMR, Elemental, and Single-crystal analysis (Kant et al., 2014). Such methodologies could potentially be adapted for the synthesis of "4-methylmorpholine; 4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile," emphasizing the importance of selecting appropriate reactants and conditions to achieve the target structure.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography, revealing detailed insights into their conformation and spatial arrangement. For example, the crystal structure determination of certain benzo[cyclohepta[1,2-b]pyridine derivatives indicated monoclinic and triclinic crystal systems with specific geometric parameters, providing insights into their three-dimensional arrangements (Moustafa & Girgis, 2007). Such analyses are crucial for understanding the molecular configuration of "4-methylmorpholine; 4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile," which could influence its reactivity and interactions.
Chemical Reactions and PropertiesPyridine derivatives participate in various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, the synthesis of pyridine and fused pyridine derivatives involves reactions with arylidene malononitrile, leading to the formation of isoquinoline derivatives, showcasing the versatile reactivity of these compounds (Al-Issa, 2012). Such reactivity patterns could be relevant for modifying or enhancing the chemical properties of "4-methylmorpholine; 4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile."
Physical Properties Analysis
The physical properties of compounds, including melting point, solubility, and crystal structure, are influenced by their molecular structure. The detailed structural analysis provided by X-ray crystallography, as seen with compounds like 2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, informs on the physical characteristics that affect their behavior in different environments (Sharma et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for the application of these compounds. Studies like the spectroscopic investigation of pyrimidine derivatives offer insights into their electronic structure, NBO analysis, and potential for interaction with biological targets, providing a basis for understanding the chemical behavior of similar compounds (Alzoman et al., 2015).
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Inhibitory Potential
The compound 2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile, closely related to the query compound, has been structurally characterized through X-ray diffraction analysis. This compound, along with similar derivatives, adopts an L-shaped conformation and forms specific cyclic motifs mediated by hydrogen bonds. Importantly, these compounds have been analyzed for their inhibitory potential against the human dihydrofolate reductase (DHFR) enzyme, which is a target in many drug discovery studies due to its role in cellular metabolism (Al-Wahaibi et al., 2021).
Synthesis and Structural Analysis of Pyridine Derivatives
A study on the synthesis of pyridine derivatives, including 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile, explored various reactions leading to the creation of isoquinoline and pyrido[2,3-d]pyrimidine derivatives. Structural features of these compounds were confirmed using X-ray and spectroscopic analysis, with their optical properties investigated through UV–vis absorption and fluorescence spectroscopy (Al-Issa, 2012).
Applications in Corrosion Inhibition
Pyrazolopyridine derivatives, such as 4-(2-chloro-6-fluorophenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile, have been synthesized and assessed for their effectiveness in inhibiting corrosion on mild steel in acidic environments. Various experimental techniques, including weight loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization, were employed to evaluate the corrosion inhibition performance of these compounds (Dandia et al., 2013).
Synthesis and Characterization of Thieno[2,3-b]pyridines
A study reported the synthesis of various thieno[2,3-b]pyridine and pyridine derivatives incorporating a 5-bromobenzofuran-2-yl moiety. These compounds were elucidated based on their elemental analysis, spectral data, and, where possible, chemical transportation. The study provided detailed insights into the synthesis processes and the structural characterization of these compounds (Abdelriheem et al., 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-methylmorpholine;4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile' involves the reaction of 4-methylmorpholine with 2-nitrobenzaldehyde to form 4-(2-nitrophenyl)-4-methylmorpholine. This intermediate is then reacted with 2-cyano-3,4-dihydro-2H-pyran-6-thiol in the presence of a base to yield the final product.", "Starting Materials": [ "4-methylmorpholine", "2-nitrobenzaldehyde", "2-cyano-3,4-dihydro-2H-pyran-6-thiol", "base" ], "Reaction": [ "Step 1: React 4-methylmorpholine with 2-nitrobenzaldehyde in the presence of a suitable solvent and a catalyst to form 4-(2-nitrophenyl)-4-methylmorpholine.", "Step 2: Dissolve 4-(2-nitrophenyl)-4-methylmorpholine in a suitable solvent and add 2-cyano-3,4-dihydro-2H-pyran-6-thiol and a base to the reaction mixture.", "Step 3: Stir the reaction mixture at a suitable temperature for a suitable time to yield the final product, 4-methylmorpholine;4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile." ] } | |
CAS-Nummer |
1330296-44-0 |
Molekularformel |
C17H20N4O4S |
Molekulargewicht |
376.43 |
IUPAC-Name |
4-methylmorpholine;4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C12H9N3O3S.C5H11NO/c13-6-9-8(5-11(16)14-12(9)19)7-3-1-2-4-10(7)15(17)18;1-6-2-4-7-5-3-6/h1-4,8,19H,5H2,(H,14,16);2-5H2,1H3 |
InChI-Schlüssel |
XALVWOHLUHVEAQ-UHFFFAOYSA-N |
SMILES |
CN1CCOCC1.C1C(C(=C(NC1=O)S)C#N)C2=CC=CC=C2[N+](=O)[O-] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(3-(dimethylamino)propyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496798.png)


![N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2496801.png)
![6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2496802.png)
![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2496807.png)

![N-(furan-2-ylmethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2496810.png)





![4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2496820.png)